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molecular formula C11H16O2 B8304589 2-[(1-Methyl-1-phenylethyl)oxy]ethanol

2-[(1-Methyl-1-phenylethyl)oxy]ethanol

Cat. No. B8304589
M. Wt: 180.24 g/mol
InChI Key: BKZKYQORAJGMAZ-UHFFFAOYSA-N
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Patent
US07488827B2

Procedure details

A catalytic amount of either p-toluene sulfonic acid•H2O or Bio-Rad SCX resin (analytical grade, 5.1 meq/g, AG 50W-X8) was added to □-methylstyrene (0.5 mL, 3.85 mmol) and ethylene glycol (0.21 mL, 3.85 mmol), and the reaction was stirred at rt for 5 days. The reaction mixture was loaded directly onto a SPE cartridge (10 g silica) and eluted with the following 10 mL fractions: 10% EtOAc/hexanes (fractions 1,2), 30% EtOAc/hexanes (fractions 3,4), and 50% EtOAc/hexanes (fractions 5,6) to give the title compound (30.5 mg, 4%) for both conditions. The product was characterized by 1H NMR (400 MHz) in CDCl3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.O.C[CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH2:22]([OH:25])[CH2:23][OH:24]>>[CH3:1][C:15]([O:24][CH2:23][CH2:22][OH:25])([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC=CC1=CC=CC=C1
Step Three
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with the following 10 mL fractions

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
CC(C)(C1=CC=CC=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 mg
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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